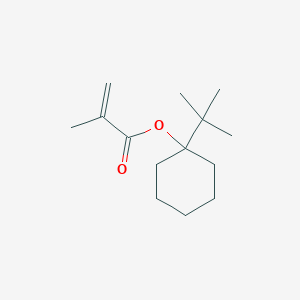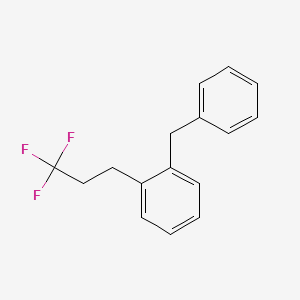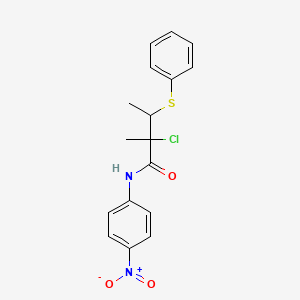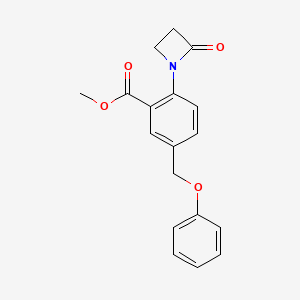
Methyl 2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoate is a chemical compound with a complex structure that includes an azetidinone ring, a benzoate ester, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the azetidinone ring through a cyclization reaction, followed by esterification to introduce the benzoate group. The phenoxymethyl group is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the azetidinone ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Methyl 2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidinone derivatives and benzoate esters, such as:
- Methyl 4-(2-oxoazetidin-1-yl)benzoate
- Methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
Uniqueness
Methyl 2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoate is unique due to the presence of the phenoxymethyl group, which can impart distinct chemical and biological properties. This uniqueness may translate to specific reactivity patterns, biological activities, or industrial applications that are not observed with similar compounds.
Properties
CAS No. |
81461-98-5 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
methyl 2-(2-oxoazetidin-1-yl)-5-(phenoxymethyl)benzoate |
InChI |
InChI=1S/C18H17NO4/c1-22-18(21)15-11-13(12-23-14-5-3-2-4-6-14)7-8-16(15)19-10-9-17(19)20/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
QLEDMZFYSJVGDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)COC2=CC=CC=C2)N3CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)
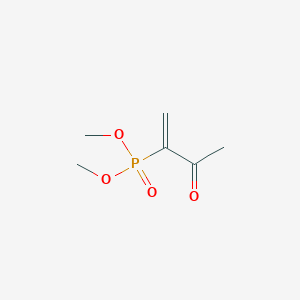

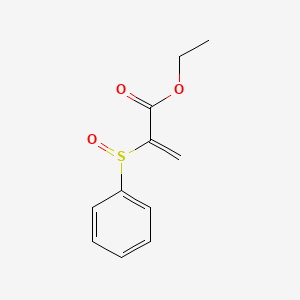
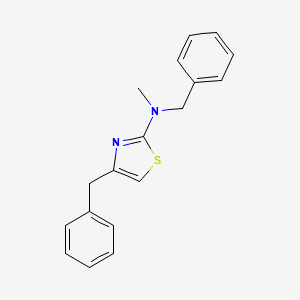
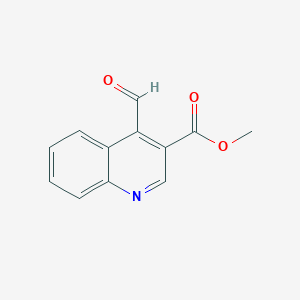
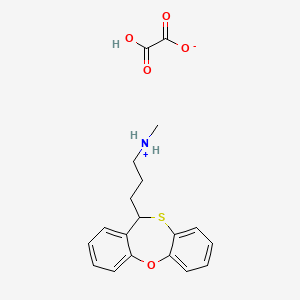
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
